N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester

Description

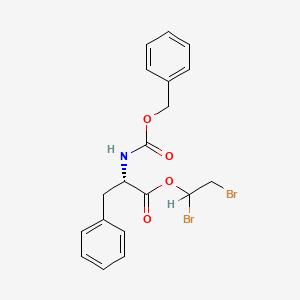

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester (CAS: 64187-24-2) is a synthetic amino acid derivative with a molecular formula of C₁₉H₁₉Br₂NO₄ and a molecular weight of 485.21 g/mol . It belongs to a class of N-protected activated esters designed for antitumor and antifertility applications. Structurally, it features a benzyloxycarbonyl (Cbz) group protecting the amino terminus, a phenylalanine side chain, and a 1,2-dibromoethyl ester moiety that enhances reactivity .

This compound demonstrates potent inhibition of Ehrlich ascites carcinoma and Walker 256 carcinosarcoma in preclinical models at doses of 33 mg/kg/day and 2.5 mg/kg/day, respectively . However, its acute toxicity is notable, with LD₅₀ values of 73 mg/kg (intraperitoneal) and 74 mg/kg (intravaginal) in mice . Mechanistically, it disrupts DNA synthesis by inhibiting deoxynucleotide kinases and elevates cyclic adenosine monophosphate (cAMP) levels, altering cellular regulatory processes .

Properties

CAS No. |

64187-43-5 |

|---|---|

Molecular Formula |

C19H19Br2NO4 |

Molecular Weight |

485.2 g/mol |

IUPAC Name |

1,2-dibromoethyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m0/s1 |

InChI Key |

MKSYZNVUGBAASI-BHWOMJMDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of N-Carbobenzoxy-L-phenylalanine Vinyl Ester

- The starting material, N-carbobenzoxy-L-phenylalanine (N-Cbz-L-Phe), is reacted with vinyl acetate in the presence of a palladium chloride-sodium chloride catalyst complex.

- This transesterification reaction typically proceeds under mild conditions.

- Purification involves standard chromatographic or crystallization techniques.

- Yields of vinyl esters are generally in the range of 70-80%.

$$

\text{N-Cbz-L-Phe} + \text{Vinyl Acetate} \xrightarrow[\text{PdCl}_2/\text{NaCl}]{\text{Catalyst}} \text{N-Cbz-L-Phe Vinyl Ester} + \text{Acetic Acid}

$$

- The vinyl ester intermediate is stable in a dry atmosphere for several months.

- This intermediate is crucial for the subsequent halogenation step.

Halogenation to Form 1,2-Dibromoethyl Ester

- The vinyl ester is subjected to halogenation using bromine to introduce the 1,2-dibromoethyl group.

- The reaction is typically carried out under controlled temperature to avoid side reactions.

- The halogenation proceeds smoothly to give the 1,2-dibromoethyl ester with yields reported between 80-85%.

$$

\text{N-Cbz-L-Phe Vinyl Ester} + \text{Br}_2 \rightarrow \text{N-Cbz-L-Phe 1,2-Dibromoethyl Ester}

$$

- Attempts to prepare monobromoethyl esters from the dibromo precursor using triethylamine yield unstable products.

- The dibromoethyl esters formed are surprisingly stable crystalline compounds.

- The product can be purified by recrystallization or chromatography.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Transesterification | N-Cbz-L-phenylalanine, vinyl acetate, PdCl₂/NaCl catalyst | 70-80 | Mild conditions; stable vinyl ester formed |

| 2. Halogenation | Bromine, controlled temperature | 80-85 | Produces stable 1,2-dibromoethyl ester |

| 3. Purification | Recrystallization or chromatography | - | Yields pure crystalline product |

| Alternative enzymatic method | Papain, ethyl acetate, potassium citrate buffer, glycerol | 80-85 | For related N-carbobenzoxy derivatives |

Research and Analytical Results

- The dibromoethyl ester derivative shows significant antitumor activity in various animal models, including Ehrlich ascites carcinoma and Walker 256 carcinosarcoma.

- Toxicity studies indicate an LD50 of approximately 74 mg/kg (0.15 mmol/kg) in mice, demonstrating moderate toxicity balanced by potent biological activity.

- Spectroscopic methods such as IR and NMR confirm the structure of the dibromoethyl ester, distinguishing it from unstable monobromo analogs.

Chemical Reactions Analysis

Types of Reactions

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The dibromoethyl ester moiety can participate in nucleophilic substitution reactions.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as amines or thiols can react with the dibromoethyl ester.

Acids/Bases: Hydrolysis reactions can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: The primary product of hydrolysis is N-Carbobenzoxy-L-phenylalanine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that derivatives of N-Carbobenzoxy-L-phenylalanine can be utilized as precursors in the synthesis of compounds with anticancer properties. For instance, studies have shown that certain peptide derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting a potential role in targeted cancer therapies. The incorporation of dibromoethyl groups enhances the reactivity and specificity of these compounds towards biological targets associated with cancer progression .

2. Enzyme Inhibition:

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has been noted that modifications of this ester can lead to effective inhibitors of proteases, which are enzymes that play crucial roles in tumor metastasis and progression. The ability to modify the ester group allows for the fine-tuning of inhibitory activity, making it a valuable scaffold for drug development .

Peptide Synthesis

1. Protecting Group Strategy:

In peptide synthesis, N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester serves as a protecting group for the amino acid during the synthesis process. The carbobenzoxy (Cbz) group is widely used to protect amines during coupling reactions due to its stability under various reaction conditions. This property is particularly useful in solid-phase peptide synthesis, where multiple coupling steps are required .

2. Orthogonal Protection:

The dibromoethyl moiety offers an additional layer of orthogonal protection, allowing chemists to selectively deprotect specific functional groups without affecting others. This capability is essential for the synthesis of complex peptides where multiple functional groups must be preserved or modified at different stages .

Biochemical Tools

1. Substrate for Enzymatic Reactions:

this compound can act as a substrate for various enzymatic reactions, particularly those involving serine or cysteine proteases. Its structure allows it to mimic natural substrates, facilitating studies on enzyme kinetics and mechanisms. This application is crucial for understanding enzyme behavior and developing inhibitors .

2. Research in Drug Delivery Systems:

The compound's unique chemical properties make it suitable for incorporation into drug delivery systems. Its ability to form stable conjugates with other therapeutic agents enhances the bioavailability and targeted delivery of drugs, particularly in cancer therapy where localized treatment is desired .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines using modified derivatives of N-Carbobenzoxy-L-phenylalanine. |

| Study 2 | Enzyme Inhibition | Identified potent protease inhibitors derived from this compound, showing promise in reducing tumor metastasis in vitro. |

| Study 3 | Peptide Synthesis | Successfully utilized this compound as a protecting group in solid-phase synthesis of complex peptides with multiple functionalities. |

Mechanism of Action

The mechanism of action of N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester involves its interaction with biological targets such as enzymes. The dibromoethyl ester moiety can react with nucleophilic residues in enzymes, leading to inhibition of their activity. This is particularly relevant in its antiproteolytic and antifertility effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key data for N-carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester and its analogs:

Key Findings :

Antitumor Potency: All dibromoethyl esters (phenylalanine, glycine, leucine) exhibit comparable efficacy in suppressing Ehrlich ascites carcinoma at 33 mg/kg/day . The phenylalanine derivative uniquely shows activity against Walker 256 carcinosarcoma, doubling survival time in rats .

Toxicity Profile: The phenylalanine analog is 2–3× more toxic than glycine and leucine derivatives, with LD₅₀ values <100 mg/kg vs. 148–225 mg/kg . Cyanomethyl esters (e.g., N-Cbz-L-Phe cyanomethyl ester) exhibit intermediate toxicity (LD₅₀ = 150 mg/kg) .

Mechanistic Differences :

- The phenylalanine compound inhibits deoxynucleotide kinases and thymidylate synthetase , directly targeting DNA replication .

- Glycine and leucine derivatives lack detailed mechanistic data but share antifertility effects via inhibition of sperm enzyme hydrolysis (e.g., azocasein and N-benzoyl-L-arginine ethyl ester ) .

Glycine’s smaller structure correlates with lower toxicity, while leucine’s branched alkyl chain may reduce metabolic stability .

Antifertility Activity :

- Glycine and leucine dibromoethyl esters achieve 100% pregnancy inhibition at 10 mg/kg/day intravaginally, outperforming the phenylalanine derivative in this application .

Biological Activity

N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester is a compound with significant biological activity, particularly in the fields of oncology and reproductive health. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

N-Carbobenzoxy-L-phenylalanine (CBZ-Phe) derivatives, including the 1,2-dibromoethyl ester, are synthesized through standard organic chemistry techniques involving protecting group strategies. The carbobenzoxy group serves as a protecting group for the amino function during peptide synthesis. The dibromoethyl moiety is known for enhancing biological activity by modifying the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity . A study demonstrated its effectiveness against various human cancer cell lines, including:

- Cervical cancer (HeLa)

- Lung cancer (A549)

- Gastric cancer (MGC-803)

- Breast cancer (MCF-7)

The compound showed significant antiproliferative effects with low IC50 values across these cell lines. Notably, it also acts as a topoisomerase IIα inhibitor , which is crucial for DNA replication and repair processes in cancer cells .

| Cell Line | IC50 Value (µM) | Topoisomerase IIα Inhibition |

|---|---|---|

| HeLa | 15 | Yes |

| A549 | 20 | Yes |

| MGC-803 | 10 | Yes |

| MCF-7 | 25 | Yes |

Antifertility Activity

In addition to its anticancer properties, this compound has been studied for its antifertility effects . In animal models, intravaginal administration resulted in a significant reduction in pregnancy rates. At a dosage of 10 mg/kg/day, complete inhibition of pregnancy was observed with several derivatives, including the dibromoethyl ester .

The mechanism underlying the biological activities of N-Carbobenzoxy-L-phenylalanine derivatives involves:

- Enzyme Inhibition : The compound inhibits specific enzymes related to fertility and cancer cell proliferation.

- Molecular Docking Studies : Molecular docking simulations suggest that these compounds bind effectively to the active sites of target proteins like topoisomerases, disrupting their normal function and leading to cell death in cancer cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of various N-carbobenzoxy amino acid esters against Walker 256 carcinosarcoma models. The results indicated that the dibromoethyl ester variant significantly inhibited tumor growth compared to controls, showcasing its potential as an antineoplastic agent .

Case Study 2: Reproductive Health

Another investigation focused on the antifertility effects of N-Carbobenzoxy derivatives in mice. The study found that compounds with the dibromoethyl group exhibited marked reductions in fertility rates when administered intravaginally. This suggests potential applications in contraceptive development .

Q & A

Basic: What synthetic methodologies are established for producing N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester, and how can yield and purity be optimized?

Answer:

The compound is synthesized via esterification of N-carbobenzoxy-L-phenylalanine with 1,2-dibromoethylating agents under controlled conditions. Key factors include:

- Reaction Temperature: Maintained between 0–25°C to prevent side reactions.

- Protecting Group Stability: The carbobenzoxy (Cbz) group is retained under mild acidic conditions .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: What preclinical models have validated the antitumor activity of this compound?

Answer:

Efficacy has been demonstrated in:

- Ehrlich Ascites Carcinoma (Mice): 33 mg/kg/day for 7 days inhibited tumor growth by >80% .

- Walker 256 Carcinosarcoma (Rats): 2.5 mg/kg/day extended survival time by 200% .

- P388 Lymphocytic Leukemia (Mice): Activity observed at 20 mg/kg/day, though less potent than in solid tumors .

Advanced: How do structural modifications to the amino acid moiety influence antitumor activity and toxicity?

Answer:

Structure-Activity Relationship (SAR) Insights:

- Glycine Derivative: Higher therapeutic index (LD50 = 148 mg/kg ivg; effective dose = 33 mg/kg) .

- Leucine Derivative: Reduced toxicity (LD50 = 225 mg/kg ivg) but lower efficacy in Walker 256 models .

- Phenylalanine Core (Current Compound): Optimal balance of potency (Ehrlich ED50 = 33 mg/kg) and moderate toxicity (LD50 = 74 mg/kg ipr) .

Methodological Recommendation: Conduct parallel SAR studies across multiple tumor models to identify substituents with maximal efficacy and minimal toxicity.

Advanced: How should researchers address discrepancies in reported LD50 values across administration routes?

Answer:

Key Discrepancies:

- Intraperitoneal (ipr): LD50 = 74 mg/kg for the phenylalanine derivative .

- Intravaginal (ivg): LD50 = 81 mg/kg for leucine analogs .

Resolution Strategies: - Route-Specific Metabolism: ipr administration bypasses first-pass metabolism, increasing bioavailability and toxicity.

- Dose Normalization: Express doses in mmol/kg (e.g., 0.15 mmol/kg for phenylalanine derivative) to enable cross-study comparisons .

Advanced: What experimental approaches can optimize the therapeutic index of this compound?

Answer:

Strategies Include:

- Prodrug Design: Modify the ester group to enhance tumor-targeted activation.

- Combination Therapy: Pair with chemosensitizers to lower effective doses (e.g., 2.5 mg/kg in Walker 256 models) .

- Toxicity Profiling: Use acute (LD50) and subchronic (28-day TDLo) studies to establish safety margins .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: Confirms stereochemical integrity of the L-phenylalanine core .

- Mass Spectrometry: Validates molecular weight (e.g., m/z 395.08 for glycine derivative) .

- HPLC: Assesses purity (>95%) using reverse-phase C18 columns .

Advanced: How can researchers mitigate risks from thermal decomposition during experiments?

Answer:

Decomposition Products: Toxic Br⁻ and NOx fumes .

Mitigation Protocols:

- Controlled Heating: Use oil baths (≤100°C) under inert gas (N2/Ar).

- Real-Time Monitoring: Employ gas sensors for Br⁻ detection.

- Ventilation: Perform reactions in fume hoods with scrubbers .

Advanced: What mechanistic insights explain the compound’s efficacy in Ehrlich ascites vs. P388 leukemia models?

Answer:

Hypothesized Mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.